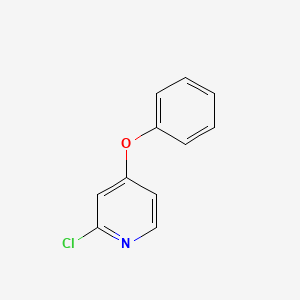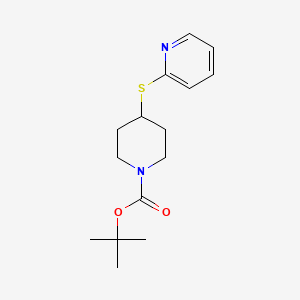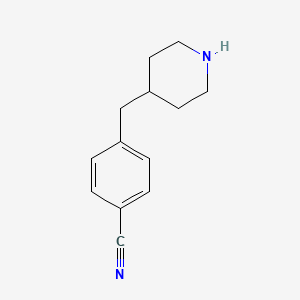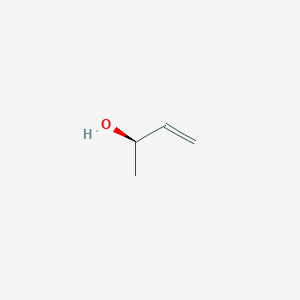
2-Chloro-4-phenoxypyridine
Vue d'ensemble
Description
2-Chloro-4-phenoxypyridine is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a pyridine ring and a phenoxyl group. The compound has been extensively studied due to its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
Catalytic Applications
Palladium-Catalyzed Reactions : 2-Chloro-4-phenoxypyridine has been utilized in palladium-catalyzed ortho aroylation reactions with aldehydes, forming aryl ketones. This reaction uses palladium(II) acetate as the catalyst and showcases the potential of 2-Chloro-4-phenoxypyridine in synthesizing complex organic compounds (Chu et al., 2015).
Ortho Arylation : Another palladium(II)-catalyzed reaction involving 2-phenoxypyridines (a related compound) demonstrates the synthesis of ortho-arylated 2-phenoxypyridines. This process is significant in creating compounds with potential applications in various chemical syntheses (Chu et al., 2009).
Synthesis and Structural Studies
Metal Complex Synthesis : In the synthesis of copper(II) and oxido-vanadium(IV) complexes, 2-Chloro-4-phenoxypyridine derivatives play a crucial role. These complexes, characterized by various analytical methods, are important for understanding the properties and potential applications of metal-organic frameworks (Takjoo et al., 2013).
Crystal Structure Analysis : The compound (E)-4-Chloro-2-[(pyridin-2-ylimino)methyl]phenol, synthesized from a reaction involving a related 2-phenoxypyridine derivative, was examined using X-ray crystallography. This study aids in understanding the molecular structure and potential applications in materials science (Yıldırım et al., 2018).
Biological and Pharmaceutical Research
Antiprotozoal Activity : Research on phenoxypyridine derivatives, including 2-Chloro-4-phenoxypyridine, has shown that these compounds possess significant antiprotozoal activity. This discovery is crucial for the development of new treatments for protozoal infections (Zubenko et al., 2021).
Drug Design Applications : A study exploring 4-phenoxypyridine derivatives, closely related to 2-Chloro-4-phenoxypyridine, as inhibitors of the c-Met receptor tyrosine kinase for cancer therapy highlights the significance of these compounds in drug design and pharmaceutical research (Daoui et al., 2022).
Propriétés
IUPAC Name |
2-chloro-4-phenoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXZULQXUROAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311099 | |
| Record name | 2-Chloro-4-phenoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-phenoxypyridine | |
CAS RN |
334010-49-0 | |
| Record name | 2-Chloro-4-phenoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=334010-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-phenoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B3260661.png)



![2-Bromo-7-chloro-5-((2,3-difluorobenzyl)thio)thiazolo[4,5-d]pyrimidine](/img/structure/B3260696.png)

![1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene](/img/structure/B3260711.png)






